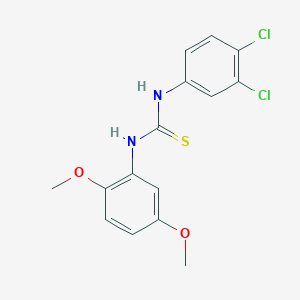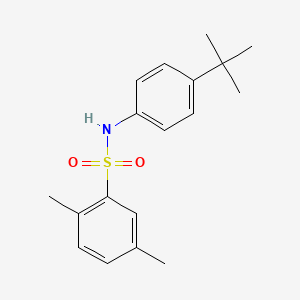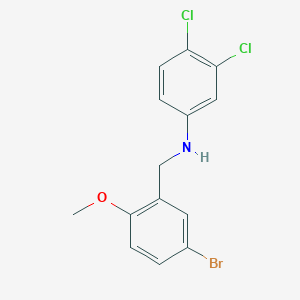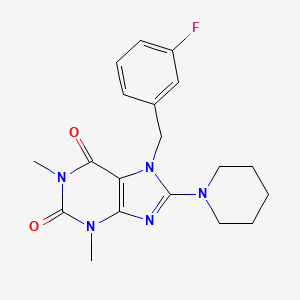
N-(3,4-dichlorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea
描述
N-(3,4-dichlorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea, also known as U-73122, is a synthetic compound that has been widely used in scientific research to investigate the role of phospholipase C (PLC) in various physiological and pathological processes. U-73122 is a potent and selective inhibitor of PLC, which is an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
作用机制
N-(3,4-dichlorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea inhibits PLC by binding to its catalytic domain and preventing the hydrolysis of PIP2. This leads to a decrease in the production of IP3 and DAG, which are important second messengers that regulate various cellular processes such as calcium signaling, protein kinase C (PKC) activation, and gene expression. The inhibition of PLC by this compound can also affect other downstream signaling pathways such as mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB), which are involved in cell proliferation, differentiation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and experimental conditions. Some of the effects of this compound include:
- Inhibition of calcium signaling: this compound inhibits the release of calcium from intracellular stores by reducing the production of IP3, which leads to a decrease in the amplitude and frequency of calcium oscillations.
- Inhibition of PKC activation: this compound inhibits the translocation of PKC from the cytosol to the membrane, which is required for its activation and downstream signaling.
- Induction of apoptosis: this compound induces apoptosis in various cancer cell lines by activating caspase-3 and poly(ADP-ribose) polymerase (PARP), which are key mediators of the apoptotic pathway.
- Inhibition of cytokine production: this compound inhibits the production of cytokines such as interleukin-2 (IL-2), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α) by suppressing the activation of NF-κB and other transcription factors.
- Inhibition of phagocytosis: this compound inhibits the phagocytic activity of macrophages and neutrophils by reducing the production of reactive oxygen species (ROS) and other signaling molecules.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea has several advantages and limitations for lab experiments. Some of the advantages include:
- Selectivity: this compound is a highly selective inhibitor of PLC and does not affect other phospholipases or enzymes.
- Potency: this compound is a potent inhibitor of PLC with an IC50 value in the nanomolar range, which allows for effective inhibition of PLC activity in vitro and in vivo.
- Reversibility: this compound is a reversible inhibitor of PLC and its effects can be rapidly reversed by removing the compound or adding back PIP2.
Some of the limitations of this compound include:
- Off-target effects: this compound may have off-target effects on other signaling pathways or enzymes, especially at high concentrations or prolonged exposure.
- Toxicity: this compound may have cytotoxic effects on certain cell types or at high concentrations, which can affect the interpretation of experimental results.
- In vivo stability: this compound has poor in vivo stability and may require formulation or delivery methods to improve its pharmacokinetic properties.
未来方向
N-(3,4-dichlorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea has been a valuable tool for investigating the role of PLC in various physiological and pathological processes. However, there are still many unanswered questions and future directions for research. Some of the future directions include:
- Development of more potent and selective PLC inhibitors: The development of new and improved PLC inhibitors with higher potency and selectivity can help to further elucidate the role of PLC in various cellular processes.
- Investigation of isoform-specific effects: There are several isoforms of PLC with distinct biochemical and physiological properties. Further investigation of isoform-specific effects of this compound can provide insights into the functional diversity of PLC.
- Evaluation of in vivo efficacy: The in vivo efficacy of this compound and other PLC inhibitors needs to be evaluated in animal models of various diseases to determine their potential therapeutic applications.
- Investigation of combination therapies: The combination of this compound with other inhibitors or drugs may have synergistic effects on various cellular processes and could lead to the development of novel therapeutic strategies.
科学研究应用
N-(3,4-dichlorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea has been used in various scientific research fields such as neuroscience, immunology, cancer biology, and cardiovascular physiology. In neuroscience, this compound has been used to investigate the role of PLC in synaptic transmission, neuronal plasticity, and neurodegenerative diseases. In immunology, this compound has been used to study the signaling pathways involved in cytokine production, lymphocyte activation, and phagocytosis. In cancer biology, this compound has been used to explore the potential therapeutic targets for various types of cancer, including breast cancer, prostate cancer, and leukemia. In cardiovascular physiology, this compound has been used to investigate the role of PLC in vascular smooth muscle contraction, cardiac hypertrophy, and ischemia-reperfusion injury.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,5-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-20-10-4-6-14(21-2)13(8-10)19-15(22)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIXDGPDRSWCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3617322.png)
![N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3617326.png)

![ethyl 2-({[(2,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617337.png)


![N-(2-Fluoro-phenyl)-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3617381.png)
![N-(4-methoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B3617394.png)

![2-(5-{[(3-bromophenyl)amino]sulfonyl}-4-chloro-2-methylphenoxy)acetamide](/img/structure/B3617414.png)
![2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(4-iodophenyl)acetamide](/img/structure/B3617422.png)
![4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B3617432.png)
![N,N'-1,2-phenylenebis[2-(4-chloro-3-methylphenoxy)acetamide]](/img/structure/B3617439.png)
![3-{[(3-ethylphenoxy)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3617442.png)